Home > Products > Screening Compounds P6510 > Human lactoferricin
Human lactoferricin -

Human lactoferricin

Catalog Number: EVT-245592
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human lactoferricin is a bioactive peptide derived from human lactoferrin, a multifunctional glycoprotein primarily found in human milk. Lactoferricin is released through proteolytic cleavage of lactoferrin and exhibits various biological activities, including antimicrobial, antiviral, and immunomodulatory effects. It plays a crucial role in the innate immune system by binding to iron, which is essential for bacterial growth, thereby inhibiting microbial proliferation.

Source

Human lactoferricin is predominantly sourced from human milk, where it is present in small amounts compared to its parent protein, lactoferrin. The peptide can also be produced recombinantly using transgenic organisms or through enzymatic digestion of lactoferrin extracted from milk .

Classification

Human lactoferricin belongs to the class of antimicrobial peptides. It is categorized as a cationic peptide due to its positive charge at physiological pH, which facilitates its interaction with negatively charged bacterial membranes. Lactoferricin is part of the larger family of lactoferrins, which are globular proteins that share structural similarities across different species .

Synthesis Analysis

Methods

The synthesis of human lactoferricin can be achieved through two primary methods: enzymatic digestion and recombinant DNA technology.

  1. Enzymatic Digestion: Human lactoferricin is typically produced by digesting human lactoferrin with proteolytic enzymes such as pepsin. This method involves:
    • Purifying native human lactoferrin from milk.
    • Subjecting it to proteolytic cleavage under controlled conditions.
    • Purifying the resultant peptide using techniques such as reversed-phase high-pressure liquid chromatography .
  2. Recombinant Production: Advances in genetic engineering allow for the production of recombinant human lactoferricin in transgenic organisms. This involves:
    • Cloning the gene encoding human lactoferricin into a suitable expression vector.
    • Transforming host cells (e.g., bacteria or yeast) with this vector.
    • Inducing expression and subsequently purifying the peptide from the culture medium .

Technical Details

The purification process often includes multiple steps such as affinity chromatography and ultrafiltration to achieve high purity levels (99.7% purity has been reported). Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis are used for analyzing the purity and molecular weight of the synthesized peptide .

Molecular Structure Analysis

Structure

Human lactoferricin consists of approximately 25 amino acids and exhibits a unique structural conformation that varies depending on its environment. In aqueous solutions, it tends to adopt a coiled conformation with nascent helical regions, while in membrane mimetic environments, it can display significant helical content .

Data

The amino acid sequence of human lactoferricin is crucial for its biological activity. The peptide contains several positively charged residues that facilitate its interaction with negatively charged bacterial membranes. Nuclear magnetic resonance studies have provided insights into its structural dynamics under different conditions .

Chemical Reactions Analysis

Reactions

Human lactoferricin participates in various chemical interactions that contribute to its antimicrobial properties. It can bind to lipopolysaccharides on bacterial membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can chelate iron ions, reducing their availability for microbial growth.

Technical Details

The binding affinity of human lactoferricin for iron has been studied extensively, revealing that it efficiently sequesters iron at physiological pH levels. This property not only inhibits bacterial growth but also plays a role in modulating immune responses .

Mechanism of Action

Process

The mechanism of action of human lactoferricin involves several key processes:

  1. Membrane Disruption: The cationic nature of the peptide allows it to interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell death.
  2. Iron Sequestration: By binding iron more effectively than bacteria can utilize it, human lactoferricin deprives pathogens of this essential nutrient.
  3. Immune Modulation: Human lactoferricin has been shown to enhance immune responses by promoting the activity of immune cells, such as macrophages and neutrophils .

Data

Studies have demonstrated that human lactoferricin exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and viruses . Its effectiveness varies based on factors such as concentration and environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3 kDa.
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Stability: Stability can vary based on pH and temperature; optimal stability is generally observed at neutral pH.

Chemical Properties

  • Charge: Cationic at physiological pH due to the presence of basic amino acids.
  • Iron Binding: Capable of binding iron ions effectively, which enhances its antimicrobial properties.

Relevant analyses have shown that modifications in pH or ionic strength can significantly affect the activity and stability of human lactoferricin .

Applications

Scientific Uses

Human lactoferricin has numerous applications in various fields:

  1. Pharmaceuticals: Used as an antimicrobial agent in drug formulations aimed at treating infections.
  2. Food Industry: Incorporated into food products for its preservative qualities due to its ability to inhibit microbial growth.
  3. Nutraceuticals: Added to dietary supplements for enhancing immune function and promoting gut health.

Research continues into its potential therapeutic applications, particularly in treating antibiotic-resistant infections and enhancing vaccine efficacy through immunomodulation .

Structural Biology and Conformational Dynamics of LfcinH

Solution Structures in Membrane-Mimetic vs. Aqueous Environments

Human lactoferricin (LfcinH) is a 49-residue bioactive peptide released from the N-terminal region of human lactoferrin (hLf) via proteolytic cleavage, primarily by pepsin in the stomach. Its structure and biological activity are critically dependent on its conformational dynamics in different solvent environments, reflecting its transition from the intact protein to an active antimicrobial agent in physiological contexts.

  • NMR-Derived Helical Motif Stabilization in Hydrophobic Solvents

    In membrane-mimetic solvents (e.g., methanol-d3-CDCl3-H2O mixtures or SDS/DPC micelles), LfcinH adopts a well-defined, stable secondary structure characterized by a prominent α-helix spanning residues Gln14 to Lys29. This structural motif was rigorously determined using two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, including TOCSY and NOESY spectroscopy [2] [3]. The helical conformation observed in the membrane-mimetic environment closely resembles the structure adopted by the corresponding region within the crystal structure of intact hololactoferrin [2] [8]. Stabilization of this helix is primarily driven by numerous hydrophobic interactions involving residues like Trp6, Leu7, Leu10, Leu17, and Phe28. These interactions create a hydrophobic core, shielding non-polar side chains from the solvent while exposing cationic residues (Arg/Lys), facilitating interaction with negatively charged microbial membranes. The structured N-terminal region, including the helix, is crucial for the peptide's antimicrobial functionality in this active conformation.

  • Nascent Helix Formation and Coiled Conformations in Aqueous Media

    In stark contrast to the structured state in hydrophobic environments, LfcinH exhibits significant conformational flexibility and disorder in purely aqueous solution. NMR studies reveal the absence of stable β-sheet or extensive α-helical structures in either the N- or C-terminal regions under these conditions [2] [3]. While long-range NOEs indicative of a rigid tertiary fold are lacking, the region corresponding to the membrane-mimetic helix (Gln14-Lys29) displays a propensity for helical formation. This manifests as a "nascent helix" or a dynamic coiled conformation – a state where helical turns transiently form and break, representing a partially folded ensemble. The lack of a stable, well-defined structure in water is attributed to the insufficient hydrophobic driving force for core formation and the solvation of charged residues, leading to greater backbone flexibility. This conformational plasticity allows LfcinH to remain soluble in the aqueous milieu but necessitates interaction with a hydrophobic interface (like a microbial membrane) to fold into its active, helical structure [2] [3] [8].

Table 1: Key Structural Features of LfcinH in Different Solvent Environments

Structural FeatureMembrane-Mimetic Solvent (e.g., SDS micelles, Methanol-CDCl₃-H₂O)Aqueous Solution (H₂O)
Dominant Secondary Structure (Residues 14-29)Stable α-HelixNascent Helix / Coiled Conformation
Overall Tertiary FoldBetter Defined, Stabilized StructurePartially Folded, Flexible Ensemble
Key Stabilizing ForcesHydrophobic Interactions, Potential H-bonding within helixInsufficient for stable tertiary structure
Role of Hydrophobic ResiduesForm stabilizing coreSolvated, less effective in driving folding
Biological RelevanceMimics membrane-bound active stateRepresents soluble, pre-active state

Comparative Analysis with Intact Lactoferrin N-Lobe Crystal Structures

The N-terminal lobe of human lactoferrin (N-lobe), from which LfcinH is derived (residues 1-49 of hLf), undergoes significant conformational changes related to iron binding and release. In the iron-saturated (holo) state, the N-lobe cleft is closed, with the two subdomains (N1 and N2) tightly associated around the bound Fe³⁺-CO₃²⁻ complex. In the iron-free (apo) state, this cleft opens via a rigid-body domain movement of up to 54°, exposing the binding site [1] [4]. The region encompassing LfcinH (residues ~1-49) resides primarily within the N1 subdomain and the hinge linking N1 and N2.

Comparison of the LfcinH structure determined in membrane-mimetic solvents with the corresponding region in holo-hLf crystal structures reveals a remarkable conservation of the helical conformation (Gln14-Lys29) [2] [3]. This helix is an integral structural element within the closed N-lobe conformation of the intact protein. The preservation of this helical motif in isolated LfcinH, particularly upon encountering a hydrophobic environment akin to the protein interior or a target membrane, suggests an intrinsic structural propensity encoded within this sequence. It also implies that the bioactive conformation of LfcinH recapitulates a key structural element present in the functional, iron-bound state of the parent protein, albeit liberated from the constraints of the larger lobe structure and adapted for direct membrane interaction. This conservation highlights the functional importance of this helical region beyond its role in iron binding within lactoferrin.

Role of Hydrophobic Interactions in Tertiary Stabilization

Hydrophobic interactions are the paramount force governing the stabilization of LfcinH's tertiary structure, particularly in the membrane-mimetic environment where the active conformation is adopted. NMR-derived structures clearly demonstrate that a cluster of non-polar residues forms a compact hydrophobic core, which serves as the foundation for the overall fold [2] [3] [8]. Key contributors to this core include:

  • Tryptophan (Trp6): A highly conserved and crucial residue. Its large indole ring provides significant hydrophobic surface area and is often involved in π-stacking or cation-π interactions. Positioned near the N-terminus, it likely acts as an anchor point.
  • Leucines (Leu7, Leu10, Leu17, Leu20): These aliphatic residues contribute substantial hydrophobic character. Their spatial clustering in the membrane-bound structure shields them from water, driving the collapse into a defined tertiary structure. Leu17 and Leu20 are located within the central helical segment.
  • Phenylalanine (Phe28): Positioned near the C-terminal end of the central helix, Phe28 contributes its hydrophobic phenyl ring to the core, helping to stabilize the helical segment and potentially participating in packing interactions with other core residues like Leu residues or Trp6.
  • Isoleucine/Valine (Ile1, Val12, etc.): Other aliphatic residues further contribute to the hydrophobic core's stability and volume.

The formation of this hydrophobic core is significantly enhanced in membrane-mimetic solvents or upon interaction with lipid bilayers. In these environments, the hydrophobic effect – the tendency of non-polar surfaces to minimize contact with water – is maximized. The solvent (micelle interior or membrane hydrocarbon core) provides a low-dielectric environment favorable for van der Waals interactions between these non-polar side chains. This allows the peptide to bury its hydrophobic residues efficiently, leading to the stabilization of the helical conformation and the overall compact tertiary structure observed by NMR. In aqueous solution, the hydrophobic effect is insufficient to overcome the solvation of individual residues and the entropic cost of folding, resulting in the observed partial disorder and nascent helicity. Therefore, hydrophobic interactions act as the primary switch, enabling LfcinH to transition from a disordered, water-soluble state to a structured, membrane-active state upon encountering its target interface [2] [3] [5].

Table 2: Key Hydrophobic Residues Involved in Stabilizing the LfcinH Core

ResiduePositionRole in Hydrophobic Core StabilizationConservation/Functional Notes
Trp6N-terminal regionMajor contributor; large hydrophobic surface, potential π-stacking/anchorHighly conserved; often critical for membrane interaction
Leu7Near N-terminusAliphatic hydrophobe; packs into coreContributes to initial core formation
Leu10Pre-helix linkerAliphatic hydrophobe; connects N-terminal cluster to helixStabilizes pre-helical conformation
Leu17Within central helixAliphatic hydrophobe; stabilizes helical segment via side-chain packingIntegral to helix stability in core
Leu20Within central helixAliphatic hydrophobe; packs with other core residues in helixReinforces helical hydrophobic face
Phe28C-terminal end of helixAromatic hydrophobe; π-system contributes to core packingHelps terminate and stabilize the helical segment
Val12Flexible regionAliphatic hydrophobe; contributes to core volumeOften involved in hydrophobic clusters
Ile1N-terminus (if present)Aliphatic hydrophobe; can initiate core formationN-terminal acetylation status may influence packing

Compounds Mentioned:

  • Human Lactoferricin (LfcinH): The primary subject (residues 1-49 of human lactoferrin).
  • Human Lactoferrin (hLf): The parent protein.
  • Sodium Dodecyl Sulfate (SDS): A detergent used to create membrane-mimetic micelles.
  • Dodecylphosphatidylcholine (DPC): A phospholipid detergent used to create membrane-mimetic micelles.
  • Methanol-d3: Deuterated methanol used in NMR solvent mixtures.
  • CDCl3: Deuterated chloroform used in NMR solvent mixtures.
  • Fe³⁺-CO₃²⁻ Complex: The synergistic anion-bound iron complex within lactoferrin's binding cleft.

Properties

Product Name

Human lactoferricin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.